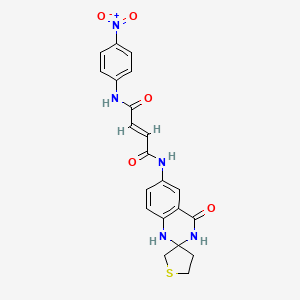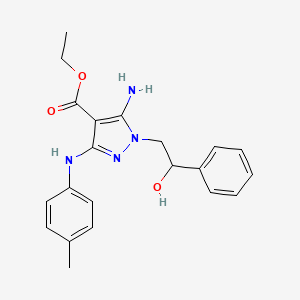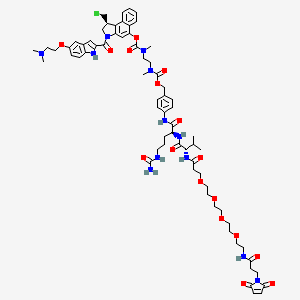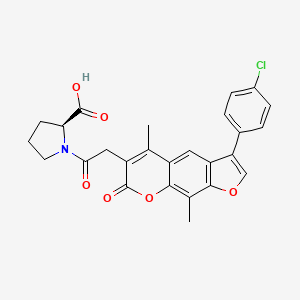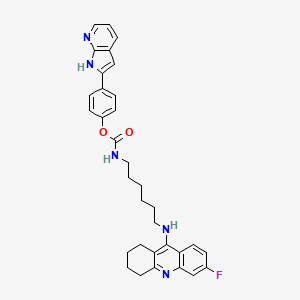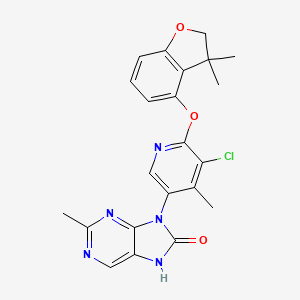
Kv3.1 modulator 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kv3.1 modulator 2 is a small molecule that acts as a positive modulator of the Kv3.1 potassium channels. These channels are voltage-gated ion channels that play a crucial role in the repolarization of action potentials in neurons, allowing for high-frequency firing. This compound has shown potential in treating neurological disorders by enhancing the function of these channels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Kv3.1 modulator 2 involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Kv3.1 modulator 2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups may yield ketones or aldehydes, while reduction of nitro groups may yield amines.
科学的研究の応用
Kv3.1 modulator 2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the function of Kv3.1 channels and their role in neuronal signaling.
Biology: Employed in research to understand the physiological and pathological roles of Kv3.1 channels in various tissues.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, schizophrenia, and Alzheimer’s disease.
Industry: Utilized in the development of new pharmacological agents targeting Kv3.1 channels.
作用機序
Kv3.1 modulator 2 exerts its effects by binding to specific sites on the Kv3.1 potassium channels, stabilizing their open state. This enhances the flow of potassium ions through the channels, leading to improved repolarization of action potentials and increased neuronal firing rates. The molecular targets include the voltage-sensing and pore domains of the channel, and the pathways involved are related to the modulation of neuronal excitability.
類似化合物との比較
Similar Compounds
AUT00206: Another modulator of Kv3.1 and Kv3.2 channels, used in research for its effects on reward-related striatal abnormalities in schizophrenia.
Compound 4: A highly potent small molecule modulator of Kv3.1 with favorable pharmacokinetic properties.
Uniqueness
Kv3.1 modulator 2 is unique due to its high selectivity and potency for Kv3.1 channels, with an EC50 value of 68 nanomolar. This makes it a valuable tool for studying the specific roles of Kv3.1 channels in various physiological and pathological processes.
特性
分子式 |
C22H20ClN5O3 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
9-[5-chloro-6-[(3,3-dimethyl-2H-1-benzofuran-4-yl)oxy]-4-methylpyridin-3-yl]-2-methyl-7H-purin-8-one |
InChI |
InChI=1S/C22H20ClN5O3/c1-11-14(28-19-13(27-21(28)29)8-24-12(2)26-19)9-25-20(18(11)23)31-16-7-5-6-15-17(16)22(3,4)10-30-15/h5-9H,10H2,1-4H3,(H,27,29) |
InChIキー |
MLPMJBILCUWBJI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1N2C3=NC(=NC=C3NC2=O)C)OC4=CC=CC5=C4C(CO5)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


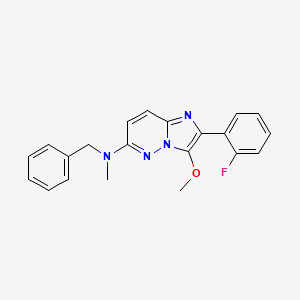
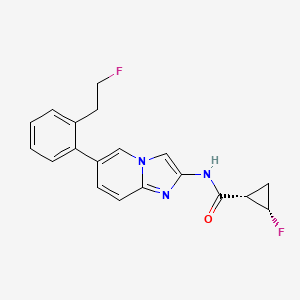
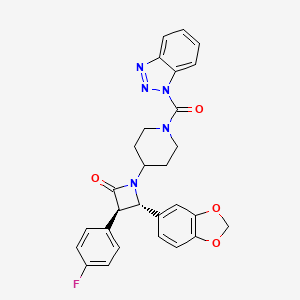
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)

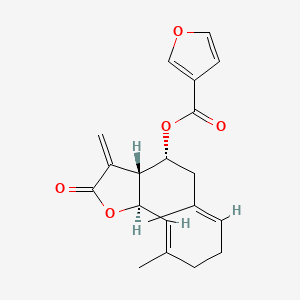
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
